molecular formula C32H34N2O13 B12399102 Calcein (mixture of isomers)

Calcein (mixture of isomers)

Cat. No.: B12399102
M. Wt: 654.6 g/mol
InChI Key: FNXQHNHHHBGANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calcein (mixture of isomers) is a calcium-dependent fluorescent molecule widely used in various scientific fields. It is known for its ability to bind calcium ions and emit fluorescence, making it a valuable tool in biological and chemical research. The compound has the chemical formula C30H26N2O13 and a molecular weight of 622.54 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcein (mixture of isomers) is synthesized through a series of chemical reactions involving fluorescein and iminodiacetic acid derivatives. The process typically involves the following steps:

Industrial Production Methods

Industrial production of calcein (mixture of isomers) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for reaction control and purification .

Chemical Reactions Analysis

Types of Reactions

Calcein (mixture of isomers) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the calcein-metal ion complex, which exhibits distinct fluorescence properties .

Scientific Research Applications

Calcein (mixture of isomers) has a wide range of applications in scientific research:

Mechanism of Action

Calcein (mixture of isomers) exerts its effects through its ability to bind calcium ions. The binding process involves the formation of a complex between calcein and calcium ions, resulting in a fluorescent signal. This fluorescence is used to detect and quantify calcium ions in various samples. The molecular targets include calcium ions, and the pathways involve the formation of calcein-calcium complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Calcein (mixture of isomers) is unique due to its high sensitivity to calcium ions and its ability to form stable complexes. Its fluorescence properties make it particularly useful in applications requiring precise calcium ion detection .

Biological Activity

Calcein, a fluorescent compound, is widely used in biological research due to its ability to interact with cellular components and emit fluorescence under specific conditions. This article explores its biological activity, focusing on its applications, mechanisms, and findings from various studies.

Calcein's biological activity is primarily based on its fluorescence properties. It is a green fluorophore that binds intracellular ions like calcium (Ca2+Ca^{2+}) and magnesium (Mg2+Mg^{2+}) to enhance fluorescence. The compound is often used in its acetoxymethyl ester form (Calcein-AM), which is non-fluorescent and cell-permeable. Once inside live cells, intracellular esterases hydrolyze Calcein-AM into fluorescent calcein, trapping it within the cytoplasm. Dead cells lack esterase activity and cannot retain the dye, making calcein a reliable marker for cell viability and other assays .

2.1 Cell Viability and Cytotoxicity Assays

  • Principle : Calcein-AM selectively stains live cells due to active intracellular esterases. Fluorescence microscopy or flow cytometry detects viable cells.
  • Findings : Studies have shown that calcein release correlates well with other cytotoxicity markers like chromium release assays (P<0.001*P*<0.001) .
  • Case Example : Calcein-AM was used to evaluate the cytotoxic effects of interleukin-2 (IL-2) and IL-12 on peripheral blood mononuclear cells (PBMCs), demonstrating increased lytic activity with cytokine treatment .

2.2 Reactive Oxygen Species (ROS) Detection

  • Modified calcein compounds, such as calcein-CeO2_2 nanocomposites, have been developed for ROS detection in cancer and normal cells. These nanocomposites selectively release calcein upon ROS interaction, enabling real-time visualization of oxidative stress .
  • Case Study : CeO2_2-calcein nanocomposites induced selective cytotoxicity in osteosarcoma cells by modulating mitochondrial membrane potential (MMP) and glutathione (GSH) levels .

2.3 Lysosomal Activity Monitoring

  • Calcein-AM has been utilized to study lysosomal uptake and autophagy processes. Long-term exposure to calcein revealed lysosomal accumulation patterns, indicating its utility in tracking intracellular trafficking .

2.4 Drug Delivery and Chemotaxis Studies

  • Calcein-AM is used to monitor drug delivery systems and cell motility due to its stable fluorescence properties under physiological conditions .

3.1 Ionic Interactions

Calcein binds Ca2+Ca^{2+} and Mg2+Mg^{2+}, disrupting ionic balance at high concentrations. This property can be exploited for studying ion-mediated cellular processes or inducing selective cytotoxicity .

3.2 Antioxidant Activity

In oxidative stress models, calcein-modified nanoparticles demonstrated antioxidant properties by scavenging ROS while maintaining biocompatibility .

4. Comparative Studies

ApplicationKey FindingsReference
Cell Viability AssaysHigh correlation between calcein release and chromium release assays ,
ROS DetectionCeO2_2-calcein nanocomposites selectively detect ROS in cancer cells ,
Cytotoxicity StudiesIL-2/IL-12 treatments enhanced PBMC lytic activity
Lysosomal TrackingLong-term exposure shows lysosomal granule formation
Drug Delivery SystemsStable fluorescence enables tracking of intracellular drug delivery ,

5. Limitations and Considerations

  • Concentration-Dependent Effects : High concentrations of calcein may disrupt ionic homeostasis, leading to cytotoxic effects .
  • Cell Line Variability : Fluorescence intensity varies among cell types due to differences in esterase activity or calcium pools .
  • Environmental Factors : pH and oxidative conditions can alter fluorescence intensity, impacting assay reproducibility .

6. Future Directions

  • Development of more targeted calcein derivatives for theranostics.
  • Exploration of its role in studying autophagy and lysosomal diseases.
  • Integration with advanced imaging techniques for real-time cellular monitoring.

Properties

Molecular Formula

C32H34N2O13

Molecular Weight

654.6 g/mol

IUPAC Name

2-[carboxymethyl(ethyl)amino]acetic acid;3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C20H12O5.2C6H11NO4/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2-7(3-5(8)9)4-6(10)11/h1-10,21-22H;2*2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

FNXQHNHHHBGANT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)O)CC(=O)O.CCN(CC(=O)O)CC(=O)O.C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O

Origin of Product

United States

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